

Commercial suppliers of tert-Butyl (3-formylphenyl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl (3-formylphenyl)carbamate*

Cat. No.: *B112115*

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An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of **tert-Butyl (3-formylphenyl)carbamate**

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. **Tert-Butyl (3-formylphenyl)carbamate** (CAS No. 176980-36-2) is a valuable bifunctional building block, incorporating a protected amine and a reactive aldehyde. This dual functionality makes it a key intermediate in the synthesis of a wide array of pharmaceutical compounds, including enzyme inhibitors and receptor modulators. However, its utility is directly dependent on its purity and identity.

This guide provides an in-depth technical overview of sourcing this reagent from commercial suppliers, emphasizing the critical importance of independent quality verification. It offers field-proven insights and detailed protocols for assessing material quality to ensure the reliability and reproducibility of your research.

Part 1: Navigating the Commercial Supplier Landscape

The procurement of **tert-Butyl (3-formylphenyl)carbamate** requires careful consideration of the information provided by suppliers. While numerous vendors list this compound, the level of quality control and documentation can vary significantly.

It is crucial to note that multiple CAS numbers may be associated with this compound in different databases; however, 176980-36-2 is the most consistently cited CAS number by major chemical suppliers.^{[1][2]}

Key Commercial Suppliers & Comparative Data

The following table summarizes offerings from prominent suppliers. This data is compiled from publicly available information and is intended as a comparative guide. Researchers should always obtain lot-specific Certificates of Analysis (CoA) for the most accurate information.

Supplier	Product Number (Example)	Stated Purity	Physical Form	Storage Temperature	Notes
Sigma-Aldrich	CDS020961	Not specified ("AldrichCPR")	Solid	Room Temperature	For some "CPR" grade products, the buyer assumes responsibility for confirming identity and purity as analytical data is not collected by the supplier.
Ambeed	AMBH2D6FD E57	≥95%	Solid	Inert atmosphere, 2-8°C	Provides comprehensive analytical data (NMR, HPLC, LC-MS) upon request. [2]
Oakwood Chemical	223970	Not specified	Solid	Ambient	Provides access to a Certificate of Analysis (CofA) on their website. [1]
Amerigo Scientific	N/A	Not specified	N/A	N/A	Lists the product as part of its portfolio for

life science
research.

This table is not exhaustive and represents a snapshot at the time of writing. Researchers are encouraged to explore other specialized chemical suppliers.

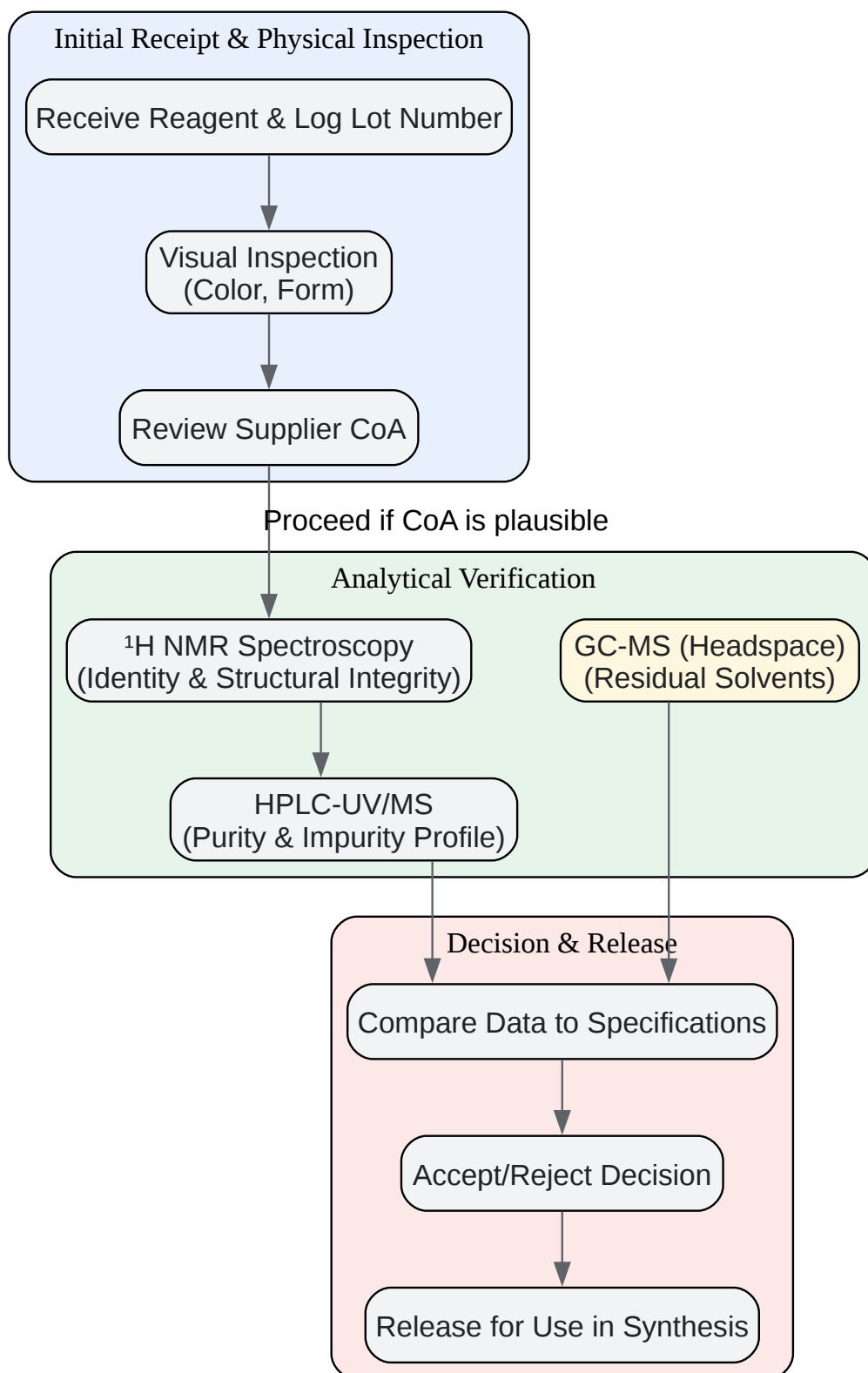
Part 2: The Imperative of Independent Quality Control (QC)

Given the variability in supplier-provided data, establishing a robust in-house QC protocol is not merely a suggestion but a requirement for scientific rigor. The synthetic origin of **tert-Butyl (3-formylphenyl)carbamate** can introduce specific impurities that may interfere with downstream applications.

A common synthetic pathway involves the protection of 3-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc₂O) or a related Boc-donating reagent.^[3] Potential impurities stemming from this process include:

- Unreacted 3-aminobenzaldehyde: A primary amine that can lead to significant side products in subsequent reactions.
- Di-tert-butyl dicarbonate (Boc₂O): The protecting agent itself.
- tert-Butanol: A byproduct of the protection reaction.
- Over-acylated or other byproducts: Resulting from side reactions.
- Residual Solvents: From reaction workup and purification (e.g., ethyl acetate, hexanes, dichloromethane).

The following workflow provides a comprehensive system for the chemical validation of incoming material.



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Caption: A comprehensive workflow for the quality control of incoming **tert-Butyl (3-formylphenyl)carbamate**.

Part 3: Detailed Experimental Protocols for QC

The following protocols are robust starting points that can be adapted to available instrumentation. The causality behind specific choices is explained to empower the researcher.

Protocol 1: Identity and Structural Verification via ^1H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by probing the chemical environment of each proton in the molecule. It is the gold standard for identity verification.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

- ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).
- ~7.5-8.0 ppm (m, 4H): Aromatic protons. The exact splitting pattern will be complex due to the meta-substitution.
- ~6.8 ppm (br s, 1H): Carbamate N-H proton. This peak can be broad and may exchange with D_2O .
- ~1.5 ppm (s, 9H): tert-Butyl protons ($-\text{C}(\text{CH}_3)_3$). This signal should be a sharp singlet and integrate to 9 protons relative to the aldehyde proton.

Methodology:

- Sample Preparation: Accurately weigh ~5-10 mg of the material and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3).
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Data Analysis:
 - Confirm the presence of all expected signals at their approximate chemical shifts.

- Verify the integration ratios (e.g., the ratio of the tert-butyl signal to the aldehyde signal should be 9:1).
- The absence of significant signals from starting materials (e.g., aromatic signals of 3-aminobenzaldehyde without the corresponding Boc group) provides evidence of high conversion.

Protocol 2: Purity Assessment and Impurity Profiling by HPLC-UV/MS

Principle: High-Performance Liquid Chromatography (HPLC) separates the main compound from non-volatile impurities based on polarity.^[4] UV detection provides quantification, while Mass Spectrometry (MS) confirms the identity of the main peak and helps identify impurities.

Methodology:

- Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 stationary phase is chosen for its excellent retention of moderately non-polar aromatic compounds.^[4]
 - Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is a MS-compatible mobile phase modifier that aids in protonation for good peak shape and ionization.^[5]
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 95% B
 - 15-18 min: 95% B

- 18-19 min: 95% to 10% B
- 19-22 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm (for the aromatic ring) and 210 nm (for the carbamate).
- Injection Volume: 5 µL.
- Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.
- Data Analysis:
 - Determine the purity by calculating the area percentage of the main peak. A purity level of ≥98% is typically desired for pharmaceutical intermediates.^[6]
 - Analyze the mass spectrum of the main peak to confirm the molecular weight (Expected $[M+H]^+ = 222.1$).
 - Attempt to identify impurity peaks by their mass-to-charge ratio. For example, a peak corresponding to 3-aminobenzaldehyde ($[M+H]^+ = 122.1$) would indicate incomplete reaction.

Part 4: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.

Safety Information:

- Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

- Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.[7]
- First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If ingested, seek immediate medical attention.[7]

Storage:

- Store in a tightly sealed container in a cool, dry place.
- For long-term stability and to prevent oxidation of the aldehyde, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended, as advised by some suppliers. [2]

By integrating a thorough understanding of the supplier landscape with rigorous, independent analytical validation, researchers can ensure the quality of **tert-Butyl (3-formylphenyl)carbamate**, paving the way for successful and reproducible synthetic outcomes.

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